

# Methyl 2-(cyanomethoxy)benzoate CAS number 1641-00-5

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Methyl 2-(cyanomethoxy)benzoate

Cat. No.: B167758

[Get Quote](#)

## An In-depth Technical Guide to Methyl 2-(cyanomethoxy)benzoate

This guide provides a comprehensive technical overview of **Methyl 2-(cyanomethoxy)benzoate** (CAS No. 1641-00-5), a versatile chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into its chemical properties, synthesis, characterization, and potential applications, grounding all information in established scientific principles.

## Introduction and Molecular Profile

**Methyl 2-(cyanomethoxy)benzoate** is an organic compound featuring a benzoate core structure modified with a cyanomethoxy group at the ortho position.<sup>[1]</sup> This unique combination of an ester, an ether, and a nitrile functional group on an aromatic ring makes it a valuable building block in synthetic chemistry.<sup>[1]</sup> It is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.<sup>[1]</sup> Typically appearing as a colorless to pale yellow liquid or solid, its physical state is dependent on purity.<sup>[1]</sup>

The presence of multiple reactive sites—the ester, the nitrile, and the aromatic ring—offers significant synthetic flexibility, allowing for a wide range of chemical transformations. Its moderate polarity influences its solubility and handling characteristics in various organic solvents.<sup>[1]</sup>

## Physicochemical and Structural Data

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key data for **Methyl 2-(cyanomethoxy)benzoate** are summarized below.

Property	Value	Source
CAS Number	1641-00-5	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	191.18 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
IUPAC Name	methyl 2-(cyanomethoxy)benzoate	<a href="#">[2]</a>
Synonyms	(2-carbomethoxyphenoxy)acetone trile, 2-Carbomethoxyphenoxyacetone trile	<a href="#">[2]</a>
Appearance	Colorless to pale yellow liquid or solid	<a href="#">[1]</a>
Density	1.185 g/cm <sup>3</sup>	<a href="#">[2]</a>
InChI	InChI=1/C10H9NO3/c1-13-10(12)8-4-2-3-5-9(8)14-7-6-11/h2-5H,7H2,1H3	<a href="#">[1]</a>
SMILES	COC(=O)c1ccccc1OCC#N	<a href="#">[1]</a>

## Synthesis Protocol: A Mechanistic Approach

While specific industrial synthesis routes are often proprietary, a robust and logical laboratory-scale synthesis can be designed based on fundamental organic chemistry principles. The most direct pathway to **Methyl 2-(cyanomethoxy)benzoate** is via a Williamson ether synthesis, a reliable method for forming ether linkages.

### Causality of Experimental Choices:

- **Reactants:** The synthesis starts with Methyl salicylate (methyl 2-hydroxybenzoate) and 2-chloroacetonitrile. Methyl salicylate provides the core benzoate structure with a nucleophilic hydroxyl group. 2-chloroacetonitrile serves as the electrophile, providing the cyanomethyl moiety.
- **Base:** Potassium carbonate ( $K_2CO_3$ ) is chosen as a mild, cost-effective base. Its role is to deprotonate the phenolic hydroxyl group of methyl salicylate, forming a more potent nucleophile (a phenoxide). This step is critical for the subsequent nucleophilic attack.
- **Solvent:** Acetone is an excellent polar aprotic solvent for this type of  $S_N2$  reaction. It readily dissolves the reactants and facilitates the reaction without interfering by protonating the nucleophile.
- **Work-up:** The aqueous work-up is designed to remove the inorganic base and salts. Extraction with a water-immiscible organic solvent like ethyl acetate isolates the desired product from the aqueous phase. The final purification via column chromatography ensures high purity by separating the product from any unreacted starting materials or minor byproducts.

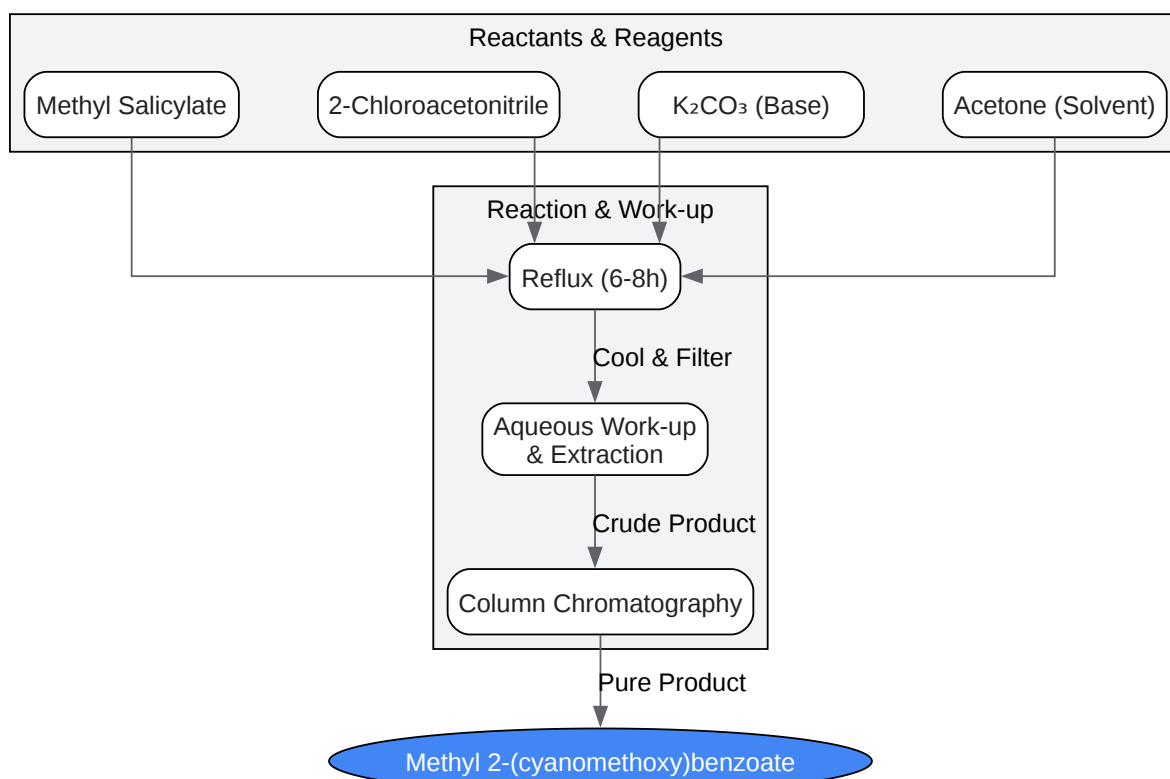
## Experimental Protocol: Williamson Ether Synthesis

- **Setup:** To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl salicylate (1.0 eq.), potassium carbonate (1.5 eq.), and acetone (10 volumes).
- **Addition of Electrophile:** While stirring the suspension, add 2-chloroacetonitrile (1.2 eq.) dropwise at room temperature.
- **Reaction:** Heat the reaction mixture to reflux (approximately  $56^\circ C$ ) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the methyl salicylate starting material is consumed.
- **Quenching and Extraction:** After completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the

acetone. Redissolve the residue in ethyl acetate (15 volumes) and wash with water (2 x 10 volumes) followed by brine (1 x 10 volumes).

- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure **Methyl 2-(cyanomethoxy)benzoate**.

## Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Methyl 2-(cyanomethoxy)benzoate**.

## Spectroscopic Characterization Profile

Structural elucidation is a critical step for validating the successful synthesis of a target compound. The following table outlines the expected spectroscopic data for **Methyl 2-(cyanomethoxy)benzoate** based on its chemical structure.

Technique	Expected Observations
$^1\text{H}$ NMR	$\sim 7.8\text{--}8.0$ ppm (dd, 1H): Aromatic proton ortho to the ester. $\sim 7.5\text{--}7.7$ ppm (m, 1H): Aromatic proton para to the ester. $\sim 7.0\text{--}7.2$ ppm (m, 2H): Remaining two aromatic protons. $\sim 4.9$ ppm (s, 2H): Methylene protons of the cyanomethoxy group ( $-\text{O}-\text{CH}_2-\text{CN}$ ). $\sim 3.9$ ppm (s, 3H): Methyl protons of the ester group ( $-\text{COOCH}_3$ ).
$^{13}\text{C}$ NMR	$\sim 166$ ppm: Carbonyl carbon of the ester. $\sim 157$ ppm: Aromatic carbon attached to the ether oxygen. $\sim 115\text{--}135$ ppm: Remaining aromatic carbons. $\sim 116$ ppm: Nitrile carbon ( $-\text{C}\equiv\text{N}$ ). $\sim 55$ ppm: Methylene carbon of the cyanomethoxy group ( $-\text{O}-\text{CH}_2-\text{CN}$ ). $\sim 52$ ppm: Methyl carbon of the ester group ( $-\text{COOCH}_3$ ).
FT-IR ( $\text{cm}^{-1}$ )	$\sim 2255$ $\text{cm}^{-1}$ : Sharp, medium intensity peak for the $\text{C}\equiv\text{N}$ stretch. $\sim 1730$ $\text{cm}^{-1}$ : Strong intensity peak for the $\text{C}=\text{O}$ stretch of the ester. $\sim 1600$ , $1490$ $\text{cm}^{-1}$ : Peaks for aromatic $\text{C}=\text{C}$ stretching. $\sim 1250$ $\text{cm}^{-1}$ : Strong peak for the asymmetric $\text{C}-\text{O}-\text{C}$ stretch of the ether. $\sim 1100$ $\text{cm}^{-1}$ : Peak for the $\text{C}-\text{O}$ stretch of the ester.
Mass Spec (EI)	$m/z$ 191: Molecular ion peak $[\text{M}]^+$ . $m/z$ 160: Fragment corresponding to the loss of the methoxy group $[-\text{OCH}_3]$ . $m/z$ 132: Fragment corresponding to the loss of the carbomethoxy group $[-\text{COOCH}_3]$ .

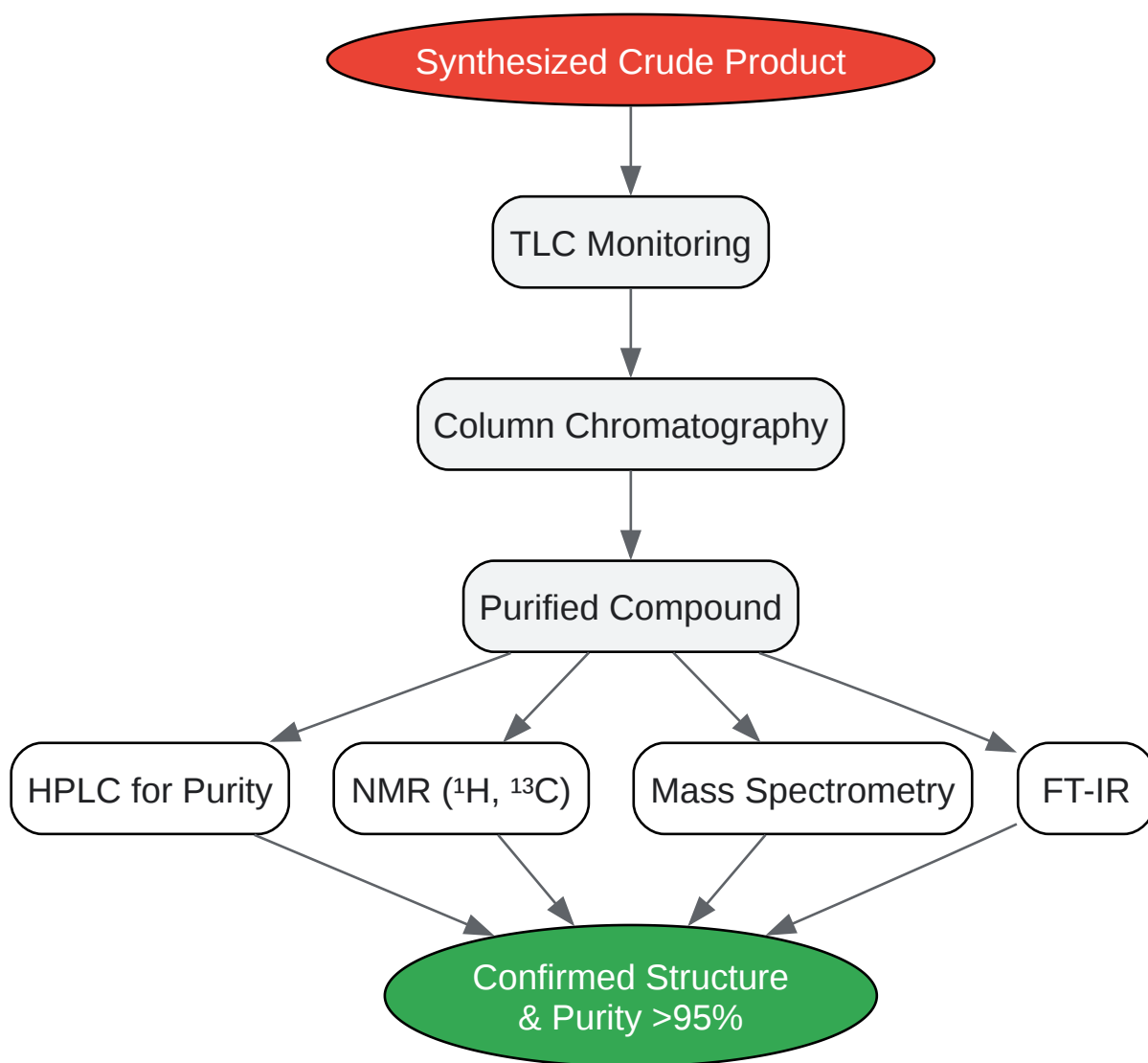
## Analytical Workflow for Quality Control

Ensuring the purity and identity of a synthesized compound is paramount, especially in a drug development context. A standard analytical workflow combines chromatographic separation with spectroscopic identification.

## Workflow Protocol

- **Reaction Monitoring:** Use Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 4:1 Hexane:Ethyl Acetate) to track the consumption of starting materials and the formation of the product.
- **Purity Assessment:** After purification, assess the final compound's purity using High-Performance Liquid Chromatography (HPLC) with a UV detector. A single, sharp peak indicates high purity.
- **Structural Confirmation:**
  - Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to confirm the carbon-hydrogen framework and the presence of all functional groups.[\[5\]](#)
  - Use FT-IR spectroscopy to verify the presence of key functional group vibrations (nitrile, ester).
  - Obtain a Mass Spectrum to confirm the molecular weight of the compound.[\[6\]](#)

## Analytical Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Standard analytical workflow for compound validation.

## Reactivity and Applications in Drug Discovery

**Methyl 2-(cyanomethoxy)benzoate** is a valuable scaffold due to the orthogonal reactivity of its functional groups.<sup>[1]</sup> This allows for selective chemical modifications, making it a powerful tool for building molecular diversity in drug discovery libraries.

- **Ester Group:** The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form amides or other esters. It can also be reduced to a primary alcohol.

- **Nitrile Group:** The nitrile is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This amine can then undergo a host of further reactions.
- **Aromatic Ring:** The benzene ring can undergo electrophilic aromatic substitution, with the existing substituents directing incoming electrophiles.

The introduction of methyl groups and related functionalities into lead compounds is a key strategy in drug design.<sup>[7]</sup> These modifications can modulate physicochemical properties, pharmacodynamics, and pharmacokinetics.<sup>[7]</sup> Benzoate derivatives, in particular, have been explored as modulators of critical biological pathways, including DNA methylation and cancer metabolism.<sup>[8][9]</sup> The structure of **Methyl 2-(cyanomethoxy)benzoate** provides a framework that can be elaborated upon to generate novel candidates for such therapeutic targets.

## Safety and Handling

As with any chemical reagent, proper handling of **Methyl 2-(cyanomethoxy)benzoate** is essential. The compound is an ester and a nitrile, and may exhibit reactivity typical of these classes.<sup>[1]</sup>

- **General Handling:** Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.<sup>[10]</sup>
- **Hazards:** Avoid inhalation, ingestion, and contact with skin and eyes. While specific toxicity data is limited, related compounds can be toxic if swallowed, inhaled, or in contact with skin.<sup>[11]</sup>
- **Storage:** Store in a cool, dry, and well-ventilated place in a tightly sealed container.<sup>[10][12]</sup>
- **Incompatibilities:** Avoid contact with strong oxidizing agents and strong bases.<sup>[10]</sup>
- **Stability:** The compound is generally stable under normal storage conditions.<sup>[10]</sup>

**Disclaimer:** This information is for guidance only. Always consult the full Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

## References

- Methyl 2-(cyanomethyl)benzoate | C<sub>10</sub>H<sub>9</sub>NO<sub>2</sub> | CID 588805.
- CAS NO. 1641-00-5 | methyl 2-(cyanomethoxy)
- METHYL 2-(CYANOMETHOXY)
- [Application of methyl in drug design].
- Analytical Methods. The Royal Society of Chemistry. [Link]
- Methyl benzoate and cinnamate analogs as modulators of DNA methylation in hepatocellular carcinoma.
- Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. CAS 1641-00-5: METHYL 2-(CYANOMETHOXY)BENZENECARBOXYLATE [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. arctomsci.com [arctomsci.com]
- 4. CAS 1641-00-5 | 4637-1-0Q | MDL MFCD01924694 | Methyl 2-(cyanomethoxy)benzoate | SynQuest Laboratories [synquestlabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methyl benzoate and cinnamate analogs as modulators of DNA methylation in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.ie [fishersci.ie]

- 11. Methyl 2-(cyanomethyl)benzoate | C<sub>10</sub>H<sub>9</sub>NO<sub>2</sub> | CID 588805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. METHYL 2-(CYANOMETHOXY)BENZOATE, CasNo.1641-00-5 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- To cite this document: BenchChem. [Methyl 2-(cyanomethoxy)benzoate CAS number 1641-00-5]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167758#methyl-2-cyanomethoxy-benzoate-cas-number-1641-00-5]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)